(5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process starts with the preparation of the core thiazolidinone structure, followed by the introduction of the furan and dichlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have similar dichlorophenyl groups but lack the complex thiazolidinone structure.
Furylmethylenes: Compounds with furan rings and methylene linkages, but without the additional functional groups present in the thiazolidinone compound.
Uniqueness
The uniqueness of (5Z)-5-{[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLENE}-3-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its combination of multiple functional groups, which allows for diverse chemical reactions and applications. This makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO4S3/c19-10-1-3-13(14(20)7-10)15-4-2-12(25-15)8-16-17(22)21(18(26)27-16)11-5-6-28(23,24)9-11/h1-4,7-8,11H,5-6,9H2/b16-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSKTKSSIZQDB-PXNMLYILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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